molecular formula C21H17NO2 B11710077 N-(diphenylmethylene)-2-methoxybenzamide

N-(diphenylmethylene)-2-methoxybenzamide

Cat. No.: B11710077
M. Wt: 315.4 g/mol
InChI Key: DBMMYWJEXXXHHR-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzamide core with a diphenylmethylidene group and a methoxy substituent, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE typically involves the condensation of 2-methoxybenzamide with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(DIPHENYLMETHYLIDENE)BENZAMIDE: Lacks the methoxy group, making it less versatile in certain reactions.

    2-METHOXYBENZAMIDE: Lacks the diphenylmethylidene group, resulting in different chemical properties and reactivity.

    N-(DIPHENYLMETHYLIDENE)-4-METHOXYBENZAMIDE: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and applications.

Uniqueness

N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE is unique due to the presence of both the diphenylmethylidene and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of synthetic transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzhydrylidene-2-methoxybenzamide

InChI

InChI=1S/C21H17NO2/c1-24-19-15-9-8-14-18(19)21(23)22-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

DBMMYWJEXXXHHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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